molecular formula C13H11NS B10841868 Thiazole, 2-methyl-4-(2-(4-methylphenyl)ethynyl)- CAS No. 727428-71-9

Thiazole, 2-methyl-4-(2-(4-methylphenyl)ethynyl)-

Cat. No.: B10841868
CAS No.: 727428-71-9
M. Wt: 213.30 g/mol
InChI Key: AIMMPGMZHVMWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-p-tolylethynyl-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the second position and a p-tolylethynyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-p-tolylethynyl-thiazole typically involves the reaction of 2-methylthiazole with p-tolylethynyl bromide under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 2-Methyl-4-p-tolylethynyl-thiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-p-tolylethynyl-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-4-p-tolylethynyl-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-p-tolylethynyl-thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

  • 2-Amino-4-(p-tolyl)thiazole
  • 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
  • 2,4-Disubstituted arylthiazoles

Comparison: 2-Methyl-4-p-tolylethynyl-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

727428-71-9

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-methyl-4-[2-(4-methylphenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C13H11NS/c1-10-3-5-12(6-4-10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3

InChI Key

AIMMPGMZHVMWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CSC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.